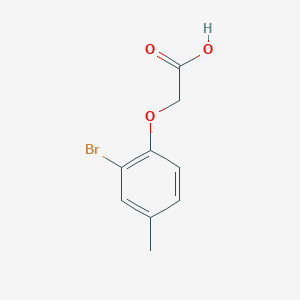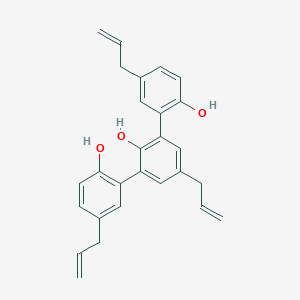
Dunnianol
Overview
Description
Dunnianol: is a natural sesquineolignan compound derived from the bark of the plant Illicium dunnianum. It is known for its moderate antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This compound has a molecular formula of C27H26O3 and a molecular weight of 398.49 g/mol .
Mechanism of Action
Target of Action
This compound, a natural sesqui-neoligan derived from the leaves and stems of Illicium simonsii Maxim, has been found to possess moderate antibacterial activity . The primary targets of this compound are bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) . These bacteria are responsible for various infections and have shown resistance to multiple antibiotic classes .
Mode of Action
This compound interacts with its targets by disrupting the cell membrane . This disruption leads to the death of the bacteria, making this compound an effective antibacterial agent . The introduction of (dimethylamino)methyl at the ortho position of the phenolic hydroxyl group of this compound could obtain a more active compound .
Biochemical Pathways
It is known that this compound disrupts the cell membrane of mrsa , which could imply an impact on the lipid metabolism pathway or other pathways associated with cell membrane integrity and function.
Pharmacokinetics
It is mentioned that to improve the antibacterial activity and solubility of this compound, a series of this compound-based mannich bases were prepared . This suggests efforts to enhance the bioavailability of this compound.
Result of Action
The result of this compound’s action is the rapid killing of MRSA, more rapidly than vancomycin .
Biochemical Analysis
Biochemical Properties
Dunnianol interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) through its antibacterial properties .
Cellular Effects
This compound influences cell function by disrupting the cell membrane, which results in the death of MRSA cells . This disruption is more rapid than that caused by vancomycin, a commonly used antibiotic .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of the cell membrane, leading to the death of MRSA cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dunnianol can be synthesized through various methods. One common method involves the oxidative phenolic coupling of chavicol using potassium ferricyanide (K3Fe(CN)6) . Another method includes a double Suzuki cross-coupling reaction as a key step .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the bark of Illicium dunnianum. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Dunnianol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, benzoyl peroxide.
Substitution: Dimethylamine, formaldehyde.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Substitution: this compound-based Mannich bases with enhanced antibacterial activity.
Scientific Research Applications
Dunnianol has several scientific research applications, including:
Comparison with Similar Compounds
- Isodunnianol
- Magnolol
- Honokiol
- Isomagnolol
- Macranthol
Properties
IUPAC Name |
2,6-bis(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)21(14-18)23-16-20(9-6-3)17-24(27(23)30)22-15-19(8-5-2)11-13-26(22)29/h4-6,10-17,28-30H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBCEMUNKQWXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


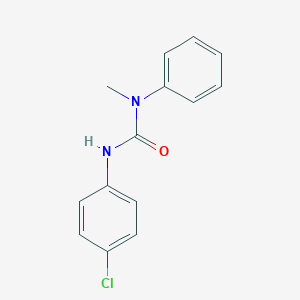
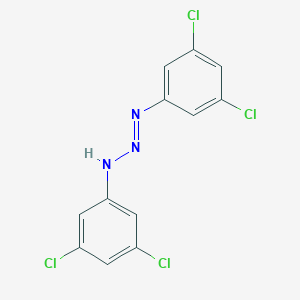
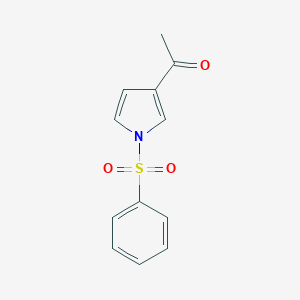
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)

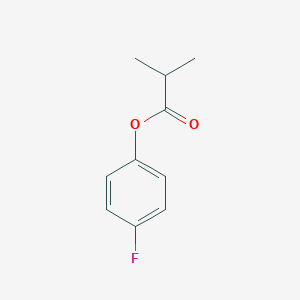
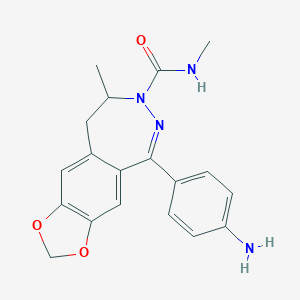
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
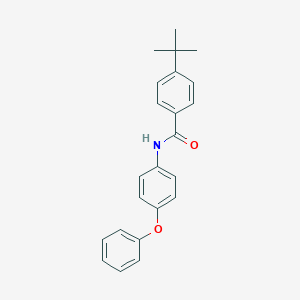
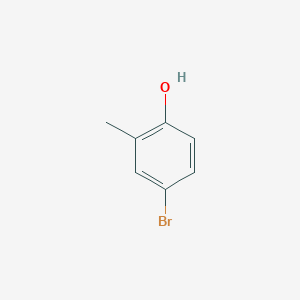
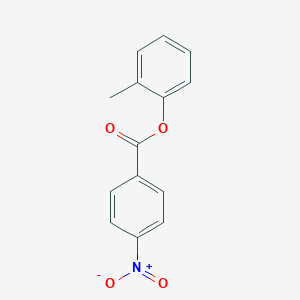
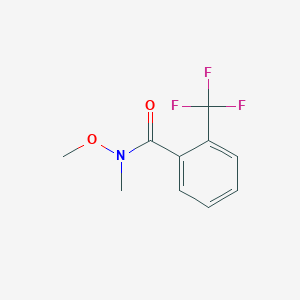
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)
